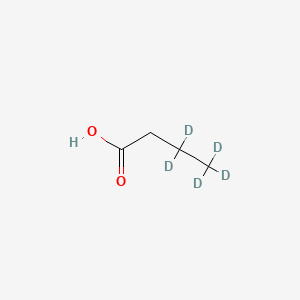

丁酸-3,3,4,4,4-D5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butyric-3,3,4,4,4-D5 acid, also known as Sodium butyrate-3,3,4,4,4-d5, is a laboratory chemical used in the synthesis of substances . It is a sodium salt with a molecular weight of 115.12 g/mol .

Physical And Chemical Properties Analysis

Butyric-3,3,4,4,4-D5 acid is a solid substance with a molecular weight of 115.02 g/mol. It has a melting point of 250-253 °C (lit.) .科学研究应用

Medicine: Inflammatory Bowel Disease (IBD) Therapy

Butyric acid, particularly in its isotopically labeled form such as Butyric-3,3,4,4,4-D5 acid, is being explored for its therapeutic role in IBD. It has shown promise in regulating immune function, epithelial barrier function, and maintaining intestinal homeostasis. Clinical studies suggest that butyrate supplementation could reduce inflammation and help maintain remission in IBD patients .

Agriculture: Biomass Conversion

In agriculture, Butyric-3,3,4,4,4-D5 acid is used to study the conversion of biomass, like corn husk, into butyric acid through fermentation processes. This research is crucial for developing sustainable methods to produce butyric acid, which is a valuable resource for animal feed and other agricultural applications .

Food Industry: Flavoring and Preservation

Butyric acid serves as a flavoring agent, flavor enhancer, and preservative in the food industry. Its esters are used to impart buttery flavors and enhance fruit aromas in various food products. The isotopic variant, Butyric-3,3,4,4,4-D5 acid, aids in the research and development of new food additives and preservation techniques .

Biochemistry Research: Metabolic Pathways

Butyric-3,3,4,4,4-D5 acid is instrumental in biochemistry research, particularly in studying metabolic pathways. It serves as a tracer in metabolic studies to track the synthesis and degradation of compounds within the body, providing insights into various biochemical processes .

Pharmaceuticals: Drug Development

The isotopic labeling of Butyric-3,3,4,4,4-D5 acid makes it a valuable tool in pharmaceutical research. It’s used to study the pharmacokinetics and metabolic fate of butyric acid-based drugs, aiding in the development of new therapeutic agents .

Industrial Applications: Chemical Synthesis

Butyric-3,3,4,4,4-D5 acid is also used in industrial applications to optimize chemical synthesis processes. Its stable isotopic label allows for precise tracking of chemical reactions, which is crucial for improving efficiency and yield in industrial manufacturing .

作用机制

Target of Action

It is known that butyric acid, a closely related compound, has been shown to interact with various cellular targets, including g-protein coupled receptors and histone deacetylases .

Mode of Action

Butyric acid, its non-deuterated analog, is known to act as a histone deacetylase inhibitor, which can lead to changes in gene expression .

Biochemical Pathways

Butyric acid is known to be involved in various biochemical pathways, including those related to short-chain fatty acid metabolism .

Result of Action

Butyric acid has been shown to have various effects, including promoting the expansion of regulatory t cells .

属性

IUPAC Name |

3,3,4,4,4-pentadeuteriobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric-3,3,4,4,4-D5 acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)